Cas no 1215515-11-9 (3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-1,4-dihydropyridazin-4-one)
![3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-1,4-dihydropyridazin-4-one structure](https://ja.kuujia.com/scimg/cas/1215515-11-9x500.png)
3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-1,4-dihydropyridazin-4-one 化学的及び物理的性質
名前と識別子
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- 4(1H)-Pyridazinone, 3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-
- 3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-1,4-dihydropyridazin-4-one
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- インチ: 1S/C19H14N4O2/c1-13-6-5-7-14(12-13)18-20-19(25-22-18)17-16(24)10-11-23(21-17)15-8-3-2-4-9-15/h2-12H,1H3
- InChIKey: NZZJBDJSLMTSCG-UHFFFAOYSA-N
- ほほえんだ: C1(C2ON=C(C3=CC=CC(C)=C3)N=2)=NN(C2=CC=CC=C2)C=CC1=O
3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-1,4-dihydropyridazin-4-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3406-3655-4mg |
3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-1,4-dihydropyridazin-4-one |
1215515-11-9 | 4mg |
$66.0 | 2023-09-10 | ||
Life Chemicals | F3406-3655-2mg |
3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-1,4-dihydropyridazin-4-one |
1215515-11-9 | 2mg |
$59.0 | 2023-09-10 | ||
Life Chemicals | F3406-3655-5mg |
3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-1,4-dihydropyridazin-4-one |
1215515-11-9 | 5mg |
$69.0 | 2023-09-10 | ||
Life Chemicals | F3406-3655-3mg |
3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-1,4-dihydropyridazin-4-one |
1215515-11-9 | 3mg |
$63.0 | 2023-09-10 | ||
Life Chemicals | F3406-3655-5μmol |
3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-1,4-dihydropyridazin-4-one |
1215515-11-9 | 5μmol |
$63.0 | 2023-09-10 | ||
Life Chemicals | F3406-3655-1mg |
3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-1,4-dihydropyridazin-4-one |
1215515-11-9 | 1mg |
$54.0 | 2023-09-10 | ||
Life Chemicals | F3406-3655-2μmol |
3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-1,4-dihydropyridazin-4-one |
1215515-11-9 | 2μmol |
$57.0 | 2023-09-10 |
3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-1,4-dihydropyridazin-4-one 関連文献
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6. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
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Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405
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Naresh D. Sanandiya RSC Adv., 2016,6, 92953-92961
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Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-1,4-dihydropyridazin-4-oneに関する追加情報
Professional Introduction to Compound with CAS No. 1215515-11-9 and Product Name: 3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-1,4-dihydropyridazin-4-one
The compound with the CAS number 1215515-11-9 and the product name 3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-1,4-dihydropyridazin-4-one represents a significant advancement in the field of chemical and biomedical research. This compound belongs to a class of heterocyclic molecules that have garnered considerable attention due to their diverse pharmacological properties and potential applications in drug development. The structural framework of this molecule incorporates several key functional groups that contribute to its unique chemical and biological characteristics.
At the core of this compound's structure is a dihydropyridazinone moiety, which is known for its stability and reactivity in various chemical reactions. This moiety is further functionalized with a phenyl group at the 1-position and an oxadiazole ring at the 3-position. The presence of the 3-methylphenyl group introduces additional electronic and steric effects that modulate the compound's interactions with biological targets. Such structural features are often exploited in medicinal chemistry to enhance binding affinity and selectivity towards specific biological receptors.
The oxadiazole ring is a particularly important structural component in this compound. Oxadiazole derivatives have been extensively studied for their antimicrobial, anti-inflammatory, and anticancer properties. The 5-position of the oxadiazole ring in this compound is crucial for its pharmacological activity, as it provides a site for hydrogen bonding interactions with biological targets. These interactions are essential for achieving high affinity and specificity in drug-receptor binding. The incorporation of the 3-methylphenyl group at the 1-position of the oxadiazole ring further enhances these interactions by introducing additional hydrophobic and electronic effects.
Recent research has highlighted the significance of dihydropyridazinone derivatives in medicinal chemistry. These compounds have shown promise as scaffolds for developing new therapeutic agents due to their ability to interact with various biological targets. The phenyl group at the 1-position of the dihydropyridazinone ring in this compound contributes to its overall solubility and bioavailability, which are critical factors in drug development. Additionally, the presence of the methyl group on the phenyl ring introduces steric hindrance that can fine-tune binding interactions with biological targets.
In terms of biological activity, this compound has been investigated for its potential role in modulating various signaling pathways. Studies have suggested that it may interact with enzymes and receptors involved in inflammation, pain perception, and cellular proliferation. The precise mechanism of action remains an area of active research, but preliminary findings indicate that it may exert its effects through multiple pathways simultaneously. This polypharmacological approach is increasingly recognized as a promising strategy in drug development, as it can lead to more comprehensive therapeutic outcomes.
The synthesis of this compound involves a multi-step process that requires careful optimization to ensure high yield and purity. The key steps include condensation reactions between appropriately substituted precursors to form the dihydropyridazinone core, followed by functionalization at the 3-position with the oxadiazole ring. The introduction of the 3-methylphenyl group at the 1-position is achieved through selective substitution reactions that preserve the integrity of other functional groups in the molecule. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to achieve these transformations efficiently.
From a computational chemistry perspective, molecular modeling studies have been conducted to understand the binding mode of this compound with its target receptors. These studies have provided valuable insights into how different parts of the molecule interact with biological targets at an atomic level. The results suggest that the dihydropyridazinone core, phenyl group, and oxadiazole ring contribute uniquely to binding affinity and specificity. These insights have guided further modifications aimed at enhancing pharmacological activity.
The potential applications of this compound extend beyond traditional pharmaceuticals. Researchers are exploring its use in agrochemicals and specialty chemicals where its unique structural features may provide advantages over existing compounds. For instance, its ability to interact with biological targets suggests that it could be used as an intermediate in synthesizing novel pesticides or herbicides that target specific enzymes or receptors in plants or pests.
As our understanding of biological systems continues to evolve, so does our ability to design molecules like this one with greater precision. Advances in genomics, proteomics, and computational biology have provided researchers with powerful tools for identifying new targets and designing molecules that interact selectively with these targets. This compound exemplifies how interdisciplinary approaches can lead to innovative solutions in drug discovery and development.
In conclusion, the compound with CAS number 1215515-11-9 and product name 3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-1,4-dihydropyridazin-4-one represents a significant advancement in chemical and biomedical research. Its unique structural features make it a promising candidate for further investigation in drug development, agrochemicals, and specialty chemicals. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in addressing some of today's most pressing challenges in medicine and industry.
1215515-11-9 (3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-1,4-dihydropyridazin-4-one) 関連製品
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